Tris(hydroxyethyl)aminomethane, commonly referred to as tris, is an organic compound widely utilized in biochemical and pharmaceutical applications. It is primarily known for its role as a buffering agent in biological and chemical research, particularly in maintaining pH levels in solutions. Tris is classified as an amino alcohol and is recognized for its ability to stabilize pH in the range of 7.2 to 9.0, making it essential for various laboratory procedures.
Tris(hydroxyethyl)aminomethane can be synthesized through various chemical processes, including the reaction of formaldehyde with nitromethane in the presence of a base catalyst. The compound is commercially available and often used in buffer solutions for life sciences applications.
Tris is classified under several categories:
The synthesis of tris(hydroxyethyl)aminomethane can be accomplished through several methods, primarily involving the formylation of nitromethane followed by hydrogenation. A notable method includes:
The synthesis process typically involves:
Tris(hydroxyethyl)aminomethane has a complex molecular structure characterized by three hydroxymethyl groups attached to a central nitrogen atom. Its molecular formula is C₄H₁₁NO₃, and it features the following structural components:
The molecular weight of tris is approximately 119.16 g/mol. The compound typically crystallizes in a monoclinic crystal system with specific lattice parameters that can vary based on synthesis conditions.
Tris(hydroxyethyl)aminomethane participates in various chemical reactions, primarily as a buffer agent:
The buffering action is characterized by its values, which are critical for determining effective pH ranges in biological systems. Tris effectively maintains pH levels due to its ability to react with both acids and bases.
The mechanism of action for tris as a buffering agent involves:
The effective buffering range for tris is between pH 7.2 and 9.0, which aligns well with physiological conditions, making it suitable for various laboratory applications.
Relevant analytical techniques such as ion chromatography are employed to assess the purity and concentration of tris in solutions .
Tris(hydroxyethyl)aminomethane finds extensive application across various scientific fields:
Tris(hydroxymethyl)aminomethane was first synthesized in the late 1940s as part of efforts to identify organic compounds with stable buffering properties. Its initial applications were confined to laboratory settings, where it served as a pH-stabilizing agent in biochemical assays due to its inertness toward metal ions and enzymatic processes [1]. By the 1950s, researchers recognized its potential in biological systems after systematic studies demonstrated its effectiveness in maintaining physiological pH ranges (7.2–9.0) without precipitating calcium salts or degrading during autoclaving [4] [5].
The compound’s transition to clinical use began in the 1960s when researchers explored alternatives to bicarbonate for managing metabolic acidosis. Tris(hydroxymethyl)aminomethane’s unique ability to buffer independently of pulmonary function made it suitable for closed-system applications, such as cardiopulmonary bypass surgery, where controlling carbon dioxide accumulation was critical [3] [8]. By the 1980s, it was formally adopted in intensive care units for acid-base disorders, particularly in patients with combined respiratory and metabolic acidosis, cementing its dual identity as both a laboratory reagent and a therapeutic agent [3] [7].
Tris(hydroxymethyl)aminomethane acts as a proton acceptor through two primary reactions:
Unlike bicarbonate-based buffers, these reactions do not generate carbon dioxide, making Tris(hydroxymethyl)aminomethane effective in closed systems where gas exchange is impaired (e.g., hypoventilation or acute lung injury). Its buffering capacity arises from its primary amine group and three hydroxymethyl groups, which facilitate rapid equilibration with extracellular protons [3] [7] [8]. The pKa of Tris(hydroxymethyl)aminomethane (8.07 at 25°C) is temperature-dependent, decreasing by ∼0.028 units per °C rise. This characteristic necessitates careful calibration in physiological applications, as body temperature (37°C) shifts its effective pKa to 7.8–7.9, aligning with the pH range of intracellular fluid [4] [5].
Table 1: Temperature Dependency of Tris(hydroxymethyl)aminomethane Buffering
| Temperature (°C) | pKa | Effective Buffering Range (pH) |
|---|---|---|
| 5 | 8.65 | 7.65–9.65 |
| 25 | 8.07 | 7.07–9.07 |
| 37 | 7.82 | 6.82–8.82 |
Source: Sigma Technical Bulletin 106B [4] [5]
Intracellular penetration occurs slowly but enhances buffering in tissues like the brain. This property underpins its use in neurosurgery to mitigate intracranial acidosis without increasing cerebral blood flow—a limitation of bicarbonate therapy [8].
Mechanistic Contrasts
Functional Advantages
Table 2: Alkalinizing Agent Comparison in Acid-Base Management
| Property | Tris(hydroxymethyl)aminomethane | Sodium Bicarbonate | Carbicarb |
|---|---|---|---|
| CO₂ Generation | None | High | Moderate |
| Sodium Load | Absent | Significant | Significant |
| Intracellular Buffering | Slow penetration | Limited | Limited |
| pKa at 37°C | 7.82 | 6.10 | 9.80 (carbonate) |
| Tumor Microenvironment | Effective | Partially effective | Not studied |
Source: Adapted from Drugs (1998) & Kallet et al. (2000) [3] [6] [7]
Research Advancements
In pancreatic cancer models, Tris(hydroxymethyl)aminomethane reduced metastatic burden by 60% compared to controls, correlating with suppressed GLUT-1 expression. Bicarbonate showed similar antitumor effects but caused significant hypernatremia at equivalent buffering doses [6]. These findings underscore Tris(hydroxymethyl)aminomethane’s niche as an electrolyte-sparing buffer for metabolic acidosis in multifaceted clinical and research contexts.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2